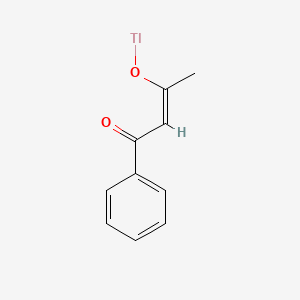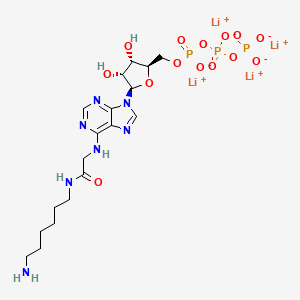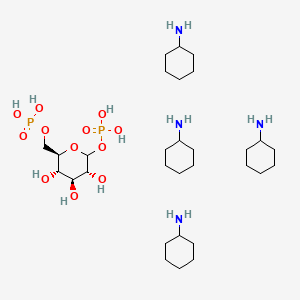
4-Bromo-1-(2-chloroéthyl)-5-méthyl-1H-pyrazole
Vue d'ensemble
Description
“4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 108354-41-2 . It has a molecular weight of 223.5 and its IUPAC name is 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of “4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” involves a multistage process. The reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole (27) obtained in the first step with PhSeNa or Na2Se formed in situ was proposed .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” is represented by the linear formula: C6 H8 Br Cl N2 . The InChI code for this compound is 1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 and the InChI key is KJCYVWIWEBDDBA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” is a solid at room temperature . It has a molecular weight of 223.5 .Applications De Recherche Scientifique
Synthèse des bipyrazoles
4-Bromo-1-(2-chloroéthyl)-5-méthyl-1H-pyrazole: peut servir de matière première dans la synthèse de 1,4′-bipyrazoles . Les bipyrazoles sont remarquables pour leur large éventail d'activités biologiques et leurs applications pharmaceutiques potentielles. Les groupes bromo et chloroéthyle dans le composé facilitent une fonctionnalisation supplémentaire, permettant la création de structures complexes de bipyrazole.
Développement de composés pharmaceutiques
Ce composé est utilisé dans la synthèse de divers composés pharmaceutiques et biologiquement actifs . Sa structure est propice aux modifications qui peuvent conduire au développement de nouveaux inhibiteurs, essentiels dans la conception de médicaments ciblant des enzymes ou des récepteurs spécifiques au sein des systèmes biologiques.
Inhibition de l'alcool déshydrogénase hépatique
Le composé a été identifié comme un inhibiteur de l'alcool déshydrogénase hépatique . Cette enzyme est cruciale dans le métabolisme des alcools dans le foie, et les inhibiteurs peuvent être utilisés pour étudier l'activité de l'enzyme ou potentiellement traiter les troubles liés à l'alcool.
Recherche en chimie agricole
En agriculture, This compound peut être exploré pour son utilisation potentielle dans le développement de nouveaux produits agrochimiques . Ses propriétés structurelles pourraient être bénéfiques pour créer des composés qui protègent les cultures des ravageurs ou des maladies.
Applications en science des matériaux
La structure unique du composé en fait un candidat pour la recherche en science des matériaux . Il pourrait être impliqué dans la synthèse de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une durabilité accrue ou une conductivité améliorée.
Catalyse
En raison de la présence de groupes fonctionnels réactifs, ce composé peut être utilisé dans des processus catalytiques . Il peut agir comme un ligand ou un catalyseur dans diverses réactions chimiques, conduisant potentiellement à des voies de synthèse plus efficaces et sélectives.
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It is known that bromopyrazoles can act as inhibitors of certain enzymes . The bromine atom in the pyrazole ring can form a halogen bond with the amino acid residues in the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways depending on their target of action .
Pharmacokinetics
It is known that the bromine atom in the pyrazole ring can potentially enhance the lipophilicity of the compound, which may influence its absorption and distribution .
Result of Action
It is known that pyrazole derivatives can have various biological effects, including anti-inflammatory, antiviral, and anticancer activities, depending on their chemical structure and target of action .
Analyse Biochimique
Biochemical Properties
4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it affects the enzyme’s ability to catalyze the oxidation of alcohols. Additionally, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can form complexes with various proteins, influencing their structural conformation and function .
Cellular Effects
The effects of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole on cellular processes are profound. It has been observed to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells . These effects can lead to alterations in cellular metabolism and energy production. Furthermore, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can influence cell signaling pathways and gene expression, potentially leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole have been shown to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function .
Propriétés
IUPAC Name |
4-bromo-1-(2-chloroethyl)-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYVWIWEBDDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651076 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108354-41-2 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



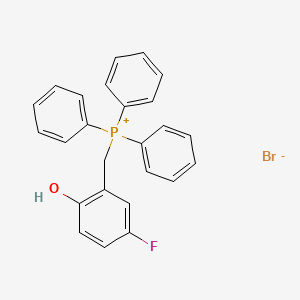
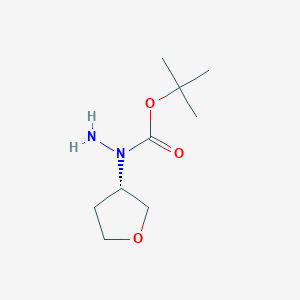



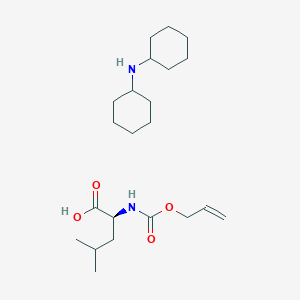
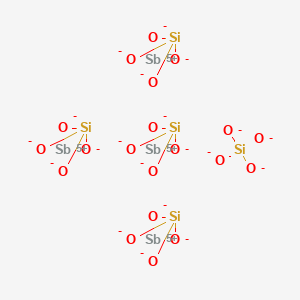
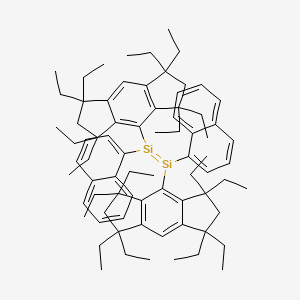
![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)
![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(triphenylmethyl)thio]methyl]-](/img/structure/B1516140.png)
